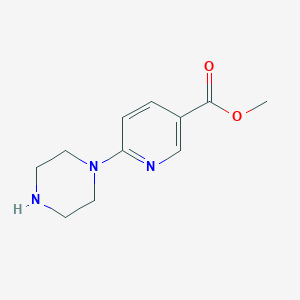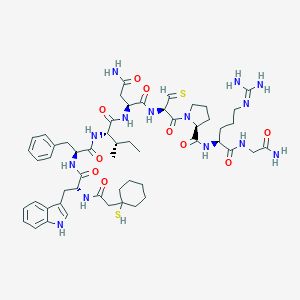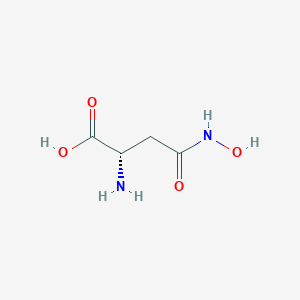
N-Hydroxy-L-asparagine
概要
説明
N-Hydroxy-L-asparagine is a derivative of asparagine, an essential amino acid for leukemic cells . It has a molecular formula of C4H8N2O4 . It’s also known as N-hydroxy-L-aspartic 1-amide .
Synthesis Analysis
The synthesis of asparagine from aspartate is catalyzed by asparagine synthetase in an ATP-dependent amidotransferase reaction . This enzyme is one of the most important enzymes responsible for the synthesis of asparagine .Molecular Structure Analysis
The molecular formula of this compound is C4H8N2O4 . It has an average mass of 148.117 Da and a mono-isotopic mass of 148.048401 Da .Chemical Reactions Analysis
Asparagine synthetase (ASN) is one of the key enzymes of nitrogen (N) metabolism in plants. The product of ASN is asparagine, which is one of the key compounds involved in N transport and storage in plants .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 30.8±0.3 cm3, a polar surface area of 113 Å2, and a molar volume of 96.7±3.0 cm3 .科学的研究の応用
Enzymatic Role in Cancer Therapy
N-Hydroxy-L-asparagine, primarily in the form of L-asparaginase, plays a significant role in cancer therapy, particularly in the treatment of acute lymphoblastic leukemia (ALL). This enzyme selectively hydrolyzes L-asparagine into L-aspartate and ammonia, leading to the depletion of L-asparagine which is critical for the survival of certain cancer cells. The use of L-asparaginase in cancer therapy has been a focus of many research studies due to its potential in inducing apoptosis in lymphoblastic cells (Shrivastava et al., 2016), (Lopes et al., 2017).
Applications in Agricultural Biotechnology
Research has shown that L-asparaginase, including forms such as this compound, can influence plant growth and development. Studies like the one on inhibition of plant asparagine synthetase by monoterpenes have explored its potential effects on nitrogen mobilization in plants (Romagni et al., 2000).
Use in Biosensors
L-asparaginase-based biosensors have been developed to monitor L-asparagine levels in clinical samples, such as in the case of acute lymphoblastic leukemia. These biosensors, utilizing enzymes including this compound, are promising for their simplicity and fast response in detecting L-asparagine concentration (Nunes et al., 2021), (Verma et al., 2013).
Impact on Microbial and Enzymatic Processes
Studies have also focused on the production and characterization of L-asparaginase from various microbial sources. This research is pivotal in understanding the role of this compound in microbial metabolism and its potential industrial applications (Zuo et al., 2015), (Cachumba et al., 2016).
Structural and Mechanistic Insights
Research on the structure and function of L-asparaginase, including its hydroxylation processes, offers insights into the mechanistic aspects of these enzymes. Studies exploring the structural basis of enzymes such as AsnO involved in the hydroxylation of asparagine have been instrumental in understanding the specific roles of these enzymes (Strieker et al., 2007).
作用機序
Safety and Hazards
将来の方向性
Research is ongoing to identify and characterize potential new L-asparaginase therapeutics, from existing or novel prokaryotic and eukaryotic sources, including mutations to improve function . Future trends in L-asparaginase production, including the integration of CRISPR and machine learning tools are being discussed .
生化学分析
Biochemical Properties
L-Aspartic acid beta-hydroxamate interacts with several enzymes and proteins. It is known to inhibit serine racemase, an enzyme involved in the conversion of L-serine to D-serine . The nature of this interaction is inhibitory, meaning that the presence of L-Aspartic acid beta-hydroxamate reduces the activity of serine racemase .
Cellular Effects
The effects of L-Aspartic acid beta-hydroxamate on cells are primarily related to its role as a serine racemase inhibitor. By inhibiting this enzyme, L-Aspartic acid beta-hydroxamate can influence cell function by altering the levels of D-serine, a key modulator of neurotransmission and a co-agonist of the NMDA receptor
Molecular Mechanism
The molecular mechanism of action of L-Aspartic acid beta-hydroxamate involves its binding to the active site of the serine racemase enzyme, thereby inhibiting its activity This results in a decrease in the conversion of L-serine to D-serine
Metabolic Pathways
L-Aspartic acid beta-hydroxamate is involved in the metabolic pathway related to the conversion of L-serine to D-serine, where it acts as an inhibitor of the enzyme serine racemase
特性
IUPAC Name |
(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYVTTSIVDYQSO-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955-68-6, 8029-76-3 | |
| Record name | L-Asparagine, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylated lecithin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of L-Aspartic acid beta-hydroxamate?
A1: L-Aspartic acid beta-hydroxamate acts as an inhibitor for various enzymes. Notably, it demonstrates competitive inhibition against angiotensin-converting enzyme (ACE) [] and serine racemase (SR) []. In the case of SR, it directly interacts with the pyridoxal-5'-phosphate (PLP) cofactor, hindering the enzyme's activity []. It also inhibits assimilatory nitrate reductase (ANR) activity in soil, likely due to its resemblance to glutamine, which is thought to be the actual inhibitor after being formed by microbial assimilation of ammonium [].
Q2: Are there any amino acid residues crucial for the interaction of L-Aspartic acid beta-hydroxamate with its target enzymes?
A3: While not directly related to L-Aspartic acid beta-hydroxamate binding, studies on Escherichia coli asparaginase II (EcA2), an enzyme that utilizes L-Aspartic acid beta-hydroxamate as a substrate, provide insights into potential interactions. Research suggests that the hydroxyl group of Threonine 12 (Thr12) in EcA2 is directly involved in the catalytic mechanism, potentially interacting with a transition state or intermediate formed during the breakdown of L-Aspartic acid beta-hydroxamate [].
Q3: Does modifying the structure of L-Aspartic acid beta-hydroxamate affect its activity?
A4: Yes, structural modifications significantly impact the activity of L-Aspartic acid beta-hydroxamate. For example, replacing the hydroxamate group with a methyl ester on L-Glutamic acid completely abolishes its inhibitory effect on ANR activity, suggesting that the free-acid form of the hydroxamate is essential for inhibition []. Additionally, some aliphatic hydroxamic acids, structurally similar to L-Aspartic acid beta-hydroxamate, exhibit non-specific inhibition of PLP-dependent enzymes due to irreversible aldoxime formation with the PLP cofactor [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



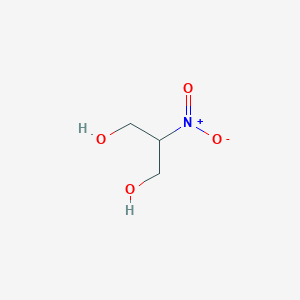
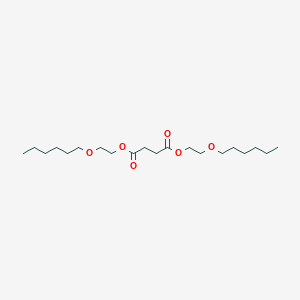
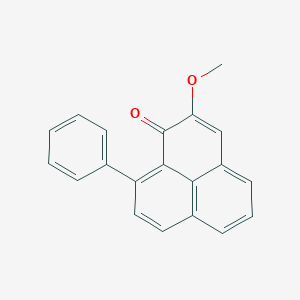
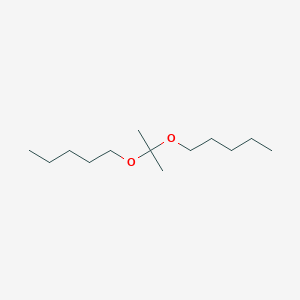

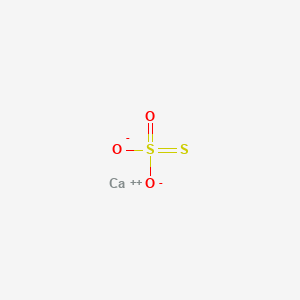
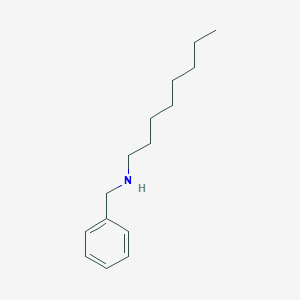

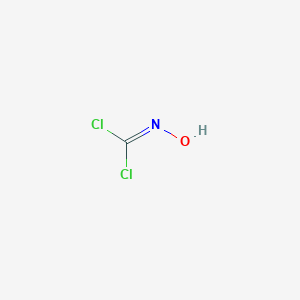


![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
